1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea
Description
This compound is a urea derivative featuring a pyrimidine core substituted with a dimethylamino group at position 2 and a methyl group at position 4. The urea linker connects this pyrimidine-methyl moiety to a 4-methoxy-2-methylphenyl group.
Properties
IUPAC Name |
1-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-(4-methoxy-2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-11-8-14(24-5)6-7-15(11)21-17(23)18-10-13-9-12(2)19-16(20-13)22(3)4/h6-9H,10H2,1-5H3,(H2,18,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTYFBOKTVTJAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)NC2=C(C=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound's IUPAC name is N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-(4-methoxy-2-methylphenyl)urea. It has a molecular formula of C20H27N7O2 and a molecular weight of approximately 397.48 g/mol. The structure features a urea linkage, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is known to inhibit fibroblast growth factor receptor (FGFR) tyrosine kinases, which are involved in various cellular processes including proliferation, differentiation, and survival . By inhibiting these receptors, the compound can potentially block pathways that lead to tumor growth and metastasis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly those overexpressing FGFR3. For instance, it has shown promising results in RT112 bladder cancer xenograft models, highlighting its potential as a new therapeutic agent .
Inhibition of Angiogenesis
The compound also plays a role in inhibiting angiogenesis, the process through which new blood vessels form from pre-existing vessels. This is crucial in tumor growth as tumors require a blood supply to grow and metastasize. The inhibition of FGFRs by this compound disrupts the signaling pathways necessary for angiogenesis, thereby limiting tumor progression .
Comparative Biological Activity Data
Case Studies
- Bladder Cancer Study : In a study involving bladder cancer xenografts, treatment with the compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to target FGFR3 effectively, leading to reduced cell proliferation and increased apoptosis within the tumors .
- Breast Cancer Research : Additional studies have suggested that compounds with similar structures can inhibit breast cancer cell lines through similar mechanisms involving FGFR inhibition. This indicates a broader applicability of the compound in various cancer types .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural distinctions between the target compound and two analogues from recent literature:
Analysis of Core Heterocycles
- Pyrimidine (Target Compound): Pyrimidines are widely utilized in medicinal chemistry due to their ability to mimic purine bases, enabling interactions with enzymes or receptors involved in nucleotide metabolism. The dimethylamino group at position 2 may enhance solubility and basicity, while the methyl group at position 6 contributes to steric shielding .
- Triazine ( Compound): Triazines contain three nitrogen atoms, increasing polarity and electronic diversity.
- The 4-amino group on the pyrimidine may serve as a hydrogen-bond donor, while the trifluoromethyl and fluorine substituents increase lipophilicity and metabolic resistance .
Substituent Effects on Pharmacological Properties
- Target Compound: The 4-methoxy-2-methylphenyl group balances lipophilicity and solubility, favoring membrane penetration without excessive hydrophobicity. The dimethylamino group may improve bioavailability through pH-dependent solubility.
- Compound : The oxaadamantyl group, a bridged bicyclic structure, imposes steric constraints that could reduce off-target interactions. The piperidinyl linker may enhance blood-brain barrier penetration, suggesting CNS applications .
- Compound: The trifluoromethyl group is known to enhance metabolic stability by resisting oxidative degradation. The fluorine atom at position 2 on the phenyl ring may optimize binding affinity through electrostatic interactions .
Preparation Methods
Pyrimidine Ring Construction
The pyrimidine core is typically synthesized via cyclocondensation reactions. A common route involves reacting β-diketones with guanidine derivatives. For example:
- Starting materials : Acetylacetone (2,4-pentanedione) and $$ N,N $$-dimethylguanidine hydrochloride.
- Reaction conditions : Heated under reflux in ethanol with sodium ethoxide as a base.
- Product : 2-(Dimethylamino)-4,6-dimethylpyrimidine.
Mechanism : The enolate of acetylacetone attacks the electrophilic carbon of $$ N,N $$-dimethylguanidine, followed by cyclization and elimination of water.
Functionalization of the Pyrimidine Ring
To introduce the methylaminomethyl side chain:
- Chlorination : Treat 2-(dimethylamino)-4,6-dimethylpyrimidine with phosphorus oxychloride (POCl$$_3$$) to replace the 4-methyl group with a chloromethyl group.
- Amination : React the chloromethyl intermediate with aqueous ammonia or methylamine under elevated temperatures (80–100°C) to yield 2-(dimethylamino)-6-methylpyrimidin-4-ylmethylamine.
Key parameters :
- Solvent : Dichloromethane or THF.
- Catalyst : Triethylamine for chlorination.
- Yield : ~75–85% after purification via silica gel chromatography.
Synthesis of Fragment B: 4-Methoxy-2-methylphenyl Isocyanate
Preparation of 4-Methoxy-2-methylaniline
Conversion to Isocyanate
4-Methoxy-2-methylaniline is treated with bis(trichloromethyl)carbonate (BTC) in dichloromethane at 0–5°C:
$$
\text{Ar-NH}2 + \text{Cl}3\text{C-O-CCl}_3 \rightarrow \text{Ar-NCO} + 3 \text{HCl}
$$
Conditions :
Urea Bond Formation
Coupling Reaction
Fragment A (2-(dimethylamino)-6-methylpyrimidin-4-ylmethylamine) is reacted with Fragment B (4-methoxy-2-methylphenyl isocyanate) in anhydrous dichloromethane:
$$
\text{R-NH}_2 + \text{Ar-NCO} \rightarrow \text{R-NH-C(O)-NH-Ar}
$$
Optimized parameters :
Purification and Characterization
- Purification : Column chromatography (SiO$$_2$$, ethyl acetate/hexane 3:7) followed by recrystallization.
- Spectroscopic data :
Alternative Synthetic Routes
Carbonyldiimidazole (CDI)-Mediated Coupling
As an alternative to isocyanate, Fragment B can be generated in situ by reacting 4-methoxy-2-methylaniline with CDI in THF, followed by addition of Fragment A. This method reduces handling of volatile isocyanates.
Solid-Phase Synthesis
Immobilized Fragment A on Wang resin reacts with Fragment B in DMF, enabling high-throughput parallel synthesis. Yields are comparable (~75%) but require specialized equipment.
Critical Analysis of Methodologies
Yield Optimization
Side Reactions
- Biuret formation : Occurs with excess isocyanate. Mitigated by slow addition of Fragment B and stoichiometric control.
- Pyrimidine ring oxidation : Avoided by maintaining inert atmosphere (N$$_2$$ or Ar).
Industrial-Scale Considerations
Cost-Efficiency
Green Chemistry Metrics
- Atom economy : 82% for the coupling step.
- E-factor : 6.2 kg waste/kg product, driven by solvent use in chromatography.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
